molecular formula C23H24FN3O2 B2377452 2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1251557-28-4

2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No. B2377452
CAS RN: 1251557-28-4
M. Wt: 393.462
InChI Key: DTAFTYJQBOZTOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired product. The analysis of the synthesis involves studying the reaction conditions, the reagents used, and the mechanism of the reaction .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide insights into its reactivity and stability. Techniques such as mass spectrometry can be used to study the products formed after the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, acidity or basicity, etc., can be determined using various experimental techniques .

Safety And Hazards

The safety and hazards associated with a compound are determined based on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

Future Directions

Future directions could involve improving the synthesis of the compound, finding new reactions that it undergoes, discovering its potential applications, etc .

properties

IUPAC Name

2-(7,8-dimethyl-4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)-N-(4-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-13-10-20-21(11-14(13)2)27(23(29)17-5-4-6-19(17)25-20)12-22(28)26-18-8-7-16(24)9-15(18)3/h7-11,17H,4-6,12H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAFTYJQBOZTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C3CCCC3=N2)CC(=O)NC4=C(C=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide

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